2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHWCKAXLERPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS No. 1035041-75-8). While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource. The inclusion of a trifluoroethoxy moiety is a key structural feature, known to enhance metabolic stability and lipophilicity in drug candidates. This guide will be an essential resource for researchers interested in utilizing this and similar fluorinated building blocks in medicinal chemistry and materials science.
Introduction and Rationale
Fluorinated organic compounds have become increasingly vital in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is known to increase metabolic stability, binding affinity, and lipophilicity.[1] The related 2,2,2-trifluoroethoxy group (-OCH₂CF₃) offers similar benefits, modulating electronic properties and metabolic pathways in unique ways.
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a primary amine salt that presents as a valuable building block for chemical synthesis. Its structure combines the advantageous properties of the trifluoroethoxy group with a reactive primary amine, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into its core chemical properties, propose a logical synthetic pathway, predict its spectral characteristics, and discuss its safe handling and potential applications.
Physicochemical Properties
Based on its chemical structure and information from chemical suppliers, the fundamental properties of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1035041-75-8 | ChemicalBook |
| Molecular Formula | C₄H₉ClF₃NO | ChemicalBook |
| Molecular Weight | 179.57 g/mol | ChemicalBook |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar amine hydrochlorides |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from similar amine hydrochlorides |
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethyl tosylate
-
To a solution of 2-(2,2,2-trifluoroethoxy)ethanol (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
-
Causality: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a tosylate provides an excellent leaving group for the subsequent nucleophilic substitution.[2] Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine
-
Dissolve the 2-(2,2,2-trifluoroethoxy)ethyl tosylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction mixture, add water, and extract the azide intermediate with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution at reduced pressure. Caution: Organic azides can be explosive and should be handled with care.
-
For the reduction, dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
Causality: Sodium azide is a good nucleophile for the SN2 displacement of the tosylate.[2][3] The resulting azide is then reduced to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[4]
Step 3: Formation of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride
-
Dissolve the crude 2-(2,2,2-trifluoroethoxy)ethanamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.
-
Causality: The hydrochloride salt is formed by the acid-base reaction between the primary amine and hydrochloric acid. The salt form is often more stable, crystalline, and easier to handle than the free amine.
Predicted Spectroscopic Data
While experimental spectra are not available, the ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of similar fragments.
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.05 | q | 2H | -O-CH₂ -CF₃ | Quartet due to coupling with the three fluorine atoms. |
| ~3.85 | t | 2H | -O-CH₂ -CH₂-NH₃⁺ | Triplet due to coupling with the adjacent methylene group. |
| ~3.30 | t | 2H | -CH₂-CH₂ -NH₃⁺ | Triplet due to coupling with the adjacent methylene group; deshielded by the ammonium group. |
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~124 (q) | -C F₃ | Quartet due to one-bond coupling with fluorine. |
| ~68 (q) | -O-C H₂-CF₃ | Quartet due to two-bond coupling with fluorine. |
| ~65 | -O-C H₂-CH₂-NH₃⁺ | Standard chemical shift for an aliphatic carbon attached to an ether oxygen. |
| ~39 | -CH₂-C H₂-NH₃⁺ | Standard chemical shift for an aliphatic carbon attached to an ammonium group. |
Note: NMR prediction tools can provide more refined estimates.[5][6][7]
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2800-3200 | N-H | Stretching (in -NH₃⁺) |
| 1500-1600 | N-H | Bending (in -NH₃⁺) |
| 1280-1350 | C-F | Stretching (strong) |
| 1050-1150 | C-O | Stretching (strong) |
Safety and Handling
A formal safety data sheet (SDS) for 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is not widely available. However, based on the hazards of structurally related aliphatic amines and fluorinated compounds, the following precautions should be taken:
-
Toxicity: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[8] Fluorinated compounds may also present unique toxicological profiles. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is likely hygroscopic and should be kept in a tightly sealed container.
-
Fire Hazards: While the hydrochloride salt is likely not highly flammable, thermal decomposition may produce toxic fumes of hydrogen fluoride, nitrogen oxides, and hydrogen chloride.[9]
Hazard Identification and Mitigation Workflow
Caption: Workflow for mitigating hazards.
Potential Applications in Research and Development
The unique structural features of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride make it a promising building block in several areas of chemical research:
-
Medicinal Chemistry: The primary amine serves as a handle for introducing the trifluoroethoxyethyl moiety into drug scaffolds. This can be used to enhance metabolic stability, modulate pKa, and improve cell permeability. The free amine can be derivatized into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules. The trifluoroethoxy group is a bioisostere for other functionalities and can improve interactions with biological targets.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.[10]
-
Materials Science: Amines are used in the synthesis of polymers and specialty materials. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Conclusion
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a valuable, albeit under-documented, chemical building block. This guide provides a comprehensive, albeit predictive, framework for understanding its chemical properties. By leveraging established principles of organic synthesis and structural analysis of related compounds, researchers can confidently incorporate this molecule into their research programs. The combination of a reactive amine and a metabolically robust trifluoroethoxy group ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS Number: 1035041-75-8) is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, namely the trifluoroethoxy group, impart desirable properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering valuable insights for its application in research and synthesis.
It is important to note that while the hydrochloride salt of 2-(2,2,2-Trifluoroethoxy)ethanamine is cataloged, there is a notable scarcity of publicly available experimental data regarding its specific physical properties. Much of the available information pertains to the closely related but structurally distinct compound, 2,2,2-Trifluoroethylamine hydrochloride (CAS 373-88-6). This guide will clearly differentiate between experimental data for the related compound and predicted or inferred properties for the title compound.
Chemical Identity and Structure
The foundational step in understanding the physicochemical behavior of a compound lies in its molecular identity.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,2,2-trifluoroethoxy)ethan-1-amine hydrochloride | N/A |
| CAS Number | 1035041-75-8 | [1] |
| Molecular Formula | C₄H₉ClF₃NO | [1] |
| Molecular Weight | 179.57 g/mol | [1] |
| Canonical SMILES | C(COCC(F)(F)F)N.Cl | N/A |
The structure of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is characterized by a central ethoxy chain, with one terminus bearing a trifluoromethyl group and the other an amino group, which is protonated to form the hydrochloride salt. This combination of a highly electronegative trifluoromethyl group, a flexible ether linkage, and a primary amine salt dictates its physical and chemical properties.
Predicted and Inferred Physical Properties
Due to the limited availability of direct experimental data for 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride, the following table includes predicted values from computational models and inferred properties based on its structural similarity to other fluorinated amines. These values should be considered as estimates and require experimental validation.
| Property | Predicted/Inferred Value | Remarks and Comparative Insights |
| Melting Point | Likely a crystalline solid with a melting point > 150 °C | The related compound, 2,2,2-Trifluoroethylamine hydrochloride, has a reported melting point of 220-222 °C (sublimates).[2][3] The presence of the ether linkage and larger molecular weight in the title compound may lead to a different crystal lattice and thus a different melting point. |
| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures rather than boil. The free base, 2-(2,2,2-Trifluoroethoxy)ethanamine, would have a boiling point, but data is unavailable. |
| Solubility | High solubility in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents. | As a hydrochloride salt, it is expected to be readily soluble in water.[1] The trifluoroethoxy group may impart some solubility in less polar organic solvents compared to simpler amine hydrochlorides. |
| pKa | Estimated pKa of the conjugate acid is ~9-10. | The pKa of the ammonium group is influenced by the electron-withdrawing trifluoroethoxy group. This is expected to make the amine slightly less basic than a simple alkylamine. For comparison, the experimental pKa of the conjugate acid of 2,2,2-Trifluoroethylamine is 5.7.[4] The ether oxygen in the title compound may slightly increase the basicity compared to 2,2,2-Trifluoroethylamine. |
Synthesis and Purification
Proposed Synthetic Pathway
Sources
A Technical Guide to the Stability and Storage of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Molecule
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a fluorinated organic compound of increasing interest in pharmaceutical development and chemical synthesis. Its unique structure, featuring a trifluoroethoxy group and a primary amine, imparts specific chemical properties that make it a valuable building block. However, these same functional groups are central to its stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.
This guide provides a comprehensive technical overview of the critical factors influencing the stability of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride. It details potential degradation pathways, recommended storage and handling protocols, and a framework for systematic stability assessment, grounded in established scientific principles and regulatory standards.
Physicochemical Profile
A foundational understanding of the compound's physicochemical properties is essential for designing appropriate storage solutions and predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C4H9ClF3NO | PubChem[1] |
| Molecular Weight | 179.57 g/mol | Derived |
| Appearance | White to off-white or light yellow crystalline powder/solid | [2][3] |
| Melting Point | Not consistently reported for this specific molecule, but analogous amine hydrochlorides often have melting points >200°C.[2][3] | - |
| Solubility | Expected to have high solubility in water and other polar solvents due to its ionic hydrochloride nature.[4] | - |
| Hygroscopicity | Likely to be hygroscopic (absorbs moisture from the air), a common trait for amine hydrochloride salts.[2][3] | - |
Chemical Stability and Degradation Pathways
The stability of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is primarily dictated by the reactivity of its ether linkage and primary amine group. Stress testing, as outlined in the ICH Q1A(R2) guideline, is crucial to identify these vulnerabilities.[5][6]
Key Degradation Mechanisms
-
Hydrolytic Instability: The ether bond, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, accelerated by elevated temperatures. The trifluoromethyl group can influence the electron density around the ether oxygen, potentially affecting its stability.
-
Oxidative Degradation: The primary amine is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, leading to the formation of various impurities.[7]
-
Thermal Decomposition: At elevated temperatures, amine hydrochlorides can undergo decomposition.[8] When heated to decomposition, the compound may emit toxic and corrosive fumes containing nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][9]
-
Photostability: While specific data is limited, compounds with amine functional groups can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is a standard part of stability programs under ICH Q1B guidelines.[10]
The following diagram illustrates the primary logical pathways for degradation.
Caption: Potential degradation pathways for the target compound.
Incompatibilities
To maintain the integrity of the compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, causing ignition or explosion.[7]
-
Strong Bases: Will deprotonate the amine hydrochloride to form the more reactive and potentially less stable free base.
-
Certain Metals: Can catalyze oxidative degradation.
-
Dichloromethane: Caution is advised when handling and storing amine compounds in dichloromethane, as unexpected exothermic reactions have been reported in the past.[11]
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the chemical and physical integrity of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.
Long-Term Storage
The following conditions are recommended for maximizing shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[2][3] or 2-8°C (Refrigerated) | Lower temperatures slow the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2][3] | Minimizes exposure to atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation. |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles).[12] | Prevents exposure to moisture, oxygen, and light. |
| Environment | Keep in a dry and well-ventilated place.[12] | Prevents moisture uptake due to the compound's hygroscopic nature and ensures safe dispersal of any potential off-gassing. |
Laboratory Handling
When handling the compound for experimental use, the following practices must be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7]
-
Avoid Contamination: Do not allow the material to come into contact with incompatible materials listed in Section 3.2.[7]
-
Dispensing: Minimize exposure to ambient air. Weigh and dispense the compound promptly and securely reseal the container immediately afterward.
Framework for Stability Assessment
A systematic stability study is the only definitive way to establish a re-test period or shelf life. The design of such a study should be based on the principles outlined in the ICH Q1A(R2) guideline.[5][6]
Forced Degradation Study Protocol
The purpose of a forced degradation (stress testing) study is to identify likely degradation products and demonstrate the specificity of the analytical method.
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound in suitable solvents (e.g., water, methanol/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress (Solid): Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Timepoints: Sample at initial, 4, 8, 12, and 24-hour intervals (or as appropriate).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure new peaks are not co-eluting.
-
Validation: The analytical method must be validated to demonstrate it is "stability-indicating," meaning it can accurately separate the intact compound from all potential degradation products.
Caption: Workflow for a forced degradation study.
Long-Term Stability Study Design
Based on ICH Q1A(R2), a formal stability study should be conducted on at least three primary batches to establish a re-test period.[13]
| Study | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Testing Parameters: The stability protocol should monitor attributes susceptible to change, including:
-
Appearance: Visual inspection for color change or physical form.
-
Assay: Potency of the active substance.
-
Purity: Profile of degradation products.
-
Water Content: (e.g., by Karl Fischer titration), especially given its hygroscopic nature.
Conclusion
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a robust molecule when stored and handled correctly. Its primary vulnerabilities are related to its hygroscopicity and the reactivity of the primary amine group, particularly towards oxidation. The key to ensuring its long-term integrity lies in strict control of the storage environment—specifically, minimizing exposure to moisture, oxygen, and light. The recommended storage condition is in a tightly sealed, light-resistant container under an inert atmosphere at room temperature or refrigerated. For developmental purposes, a comprehensive stability program guided by ICH principles is essential to fully characterize its behavior and establish a scientifically justified re-test period.
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- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
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- 10. ICH Official web site : ICH [ich.org]
- 11. researchgate.net [researchgate.net]
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- 13. ikev.org [ikev.org]
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride safety and handling
Safety, Handling, and Synthetic Application Protocols
Data Integrity & Identification Alert
CRITICAL DATA CORRECTION Subject: CAS Registry Number Mismatch
A discrepancy exists in the request parameters. The CAS number provided (116632-39-4 ) corresponds to 5-Bromo-2-iodotoluene , a halogenated aryl compound.
[1][2][3][4][5] This guide addresses the chemical name provided: 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride .
Correct CAS (HCl Salt): 1035041-75-8
Correct CAS (Free Base): 105939-65-9
Molecular Formula:
(HCl salt)Proceed only if your target molecule matches the structure below.[4][5]
Executive Summary
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a specialized fluorinated building block used extensively in medicinal chemistry and PROTAC linker design.[4][5] Its core value lies in the 2,2,2-trifluoroethoxy moiety , which acts as a bioisostere for alkoxy groups while enhancing metabolic stability against oxidative dealkylation (CYP450 resistance) and modulating lipophilicity (
However, its handling presents unique challenges.[4][5] Unlike simple alkyl amines, the inductive effect of the trifluoro- group lowers the
Chemical Profile & Physicochemical Properties
The molecule consists of a primary amine tethered to a trifluoroethyl group via an ether linkage.[4][5] This ether oxygen is critical; it interrupts the strong electron-withdrawing effect of the
| Property | Data / Characteristic | Implication for Handling |
| Structure | Fluorinated ether linker.[4][5][6] | |
| Molecular Weight | 179.57 g/mol | Essential for stoichiometric calculations.[4][5] |
| Physical State | White to off-white crystalline solid | Easy to weigh, but prone to clumping if wet.[4][5] |
| Hygroscopicity | High | Absorbs atmospheric water rapidly.[4][5] |
| Acidity ( | ~8.5 - 9.0 (Conjugate Acid) | Less basic than ethylamine ( |
| Solubility | Water, Methanol, DMSO | Soluble in polar protic/aprotic solvents.[4] |
Safety Assessment & Hazard Mitigation
While not as volatile as its free base, the hydrochloride salt poses specific contact and reactivity hazards.[4][5]
3.1 Core Hazards
-
Skin/Eye Irritation: Classified as Skin Irrit. 2 and Eye Irrit.[4][5][7] 2A . Upon contact with moisture (sweat/tears), the salt hydrolyzes to release HCl, causing immediate chemical irritation.[4]
-
Fluorine Content: In the event of thermal decomposition (>200°C), the compound may release Hydrogen Fluoride (HF) and fluorophosgene-like species.[4][5] Standard combustion protocols (Class D extinguishers) are insufficient; full SCBA is required for fire response.[4][5]
3.2 Handling Workflow (DOT Visualization)
Figure 1: Standard safety workflow for handling fluorinated amine salts.
Storage & Stability Protocol
The primary degradation pathway for this salt is moisture-induced hydrolysis followed by aggregation.[5]
-
Primary Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: The vial must be stored inside a secondary desiccator containing active silica gel or
.[4][5] -
Freeze-Thaw Cycles: Minimize. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.
Synthetic Utility: Free-Basing & Coupling[5][6]
Researchers typically purchase the stable HCl salt but require the reactive free amine for amide coupling or reductive amination.[4][5] Due to the volatility of the free base, in-situ neutralization is the preferred method over isolation.[4][5]
5.1 Why In-Situ?
Isolating the free base (
5.2 Protocol: Amide Coupling (HATU/EDC)
-
Reagents:
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the Carboxylic Acid and Coupling Agent in the solvent.[4][5] Stir for 5 minutes to activate the acid (formation of the active ester).[4][5]
-
Salt Addition: Add the 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride directly to the reaction mixture as a solid.
-
Liberation (Critical Step): Add the base (DIPEA) dropwise.[4][5]
-
Mechanistic Note: You need at least 1 equivalent of base to neutralize the HCl attached to the amine, and subsequent equivalents to drive the coupling.[5] Use 3.0 equivalents minimum.
-
-
Monitoring: The reaction pH should be basic (pH > 8 on wet paper). If acidic, the amine remains protonated (unreactive ammonium) and the coupling will fail.[4][5]
-
Workup: Dilute with EtOAc, wash with 5%
(if DMF used) or . Avoid acidic washes initially to prevent solubilizing unreacted amine if the product is acid-sensitive.[5]
-
5.3 Reaction Logic Diagram
Figure 2: Mechanistic flow for in-situ activation and coupling.
Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap/water for 15 min.[5][8] | Remove acidic residue.[4][5] |
| Eye Contact | Rinse with water for 15 min; Consult Ophthalmologist. | Acidic salts cause corneal damage.[4][5] |
| Spill (Solid) | Sweep into a container; do not create dust.[4][5] | Prevent inhalation of irritant dust.[4][5][7][9] |
| Fire | Use CO2 or Dry Chemical.[4][5][9] Avoid Water if possible. | Water may generate HCl/HF runoff.[4][5] |
References
-
PubChem. (2025).[4][5][10] Compound Summary: 2-(2,2,2-Trifluoroethoxy)ethanamine.[4][5][6] National Library of Medicine.[4][5] Retrieved February 2, 2026, from [Link][4][5]
Sources
- 1. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. huang.lookchem.com [huang.lookchem.com]
- 3. 116632-39-4|5-Bromo-2-iodotoluene|BLD Pharm [bldpharm.com]
- 4. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
[1][3]
Abstract & Strategic Rationale
The incorporation of fluorinated motifs into amine scaffolds is a critical strategy in medicinal chemistry to modulate basicity (
This protocol details a robust, two-step synthesis starting from commercially available 2,2,2-trifluoroethanol (TFE) .[1][2][3] Unlike direct alkylation methods using 2-chloroethylamine—which often suffer from polymerization (aziridine formation) and low yields due to the reduced nucleophilicity of fluorinated alkoxides—this guide utilizes a Nitrile Intermediate Route .[2][3] This pathway ensures high regioselectivity, minimizes side reactions, and delivers the final hydrochloride salt in high purity (>98%).[1][2]
Key Advantages of This Protocol
-
Atom Economy: Avoids the use of high-molecular-weight protecting groups (e.g., phthalimide) in the primary alkylation step.[1][3]
-
Scalability: The nitrile intermediate is a stable liquid that can be purified via distillation, facilitating scale-up.[1][2][3]
-
Safety: Designed with specific quenching protocols for hydride reducing agents and lachrymatory alkylating agents.[2][3]
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to overcome the low nucleophilicity of TFE (
Figure 1: Retrosynthetic disconnection showing the nitrile route.
Experimental Protocol
Phase 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)acetonitrile
Objective: Alkylation of TFE with bromoacetonitrile.[1][2][3] Reaction Type: Williamson Ether Synthesis.[1][2][3][4]
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 1.0 | 10.0 g (100 mmol) | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 4.4 g (110 mmol) | Base |
| Bromoacetonitrile | 119.95 | 1.05 | 12.6 g (105 mmol) | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
) or Argon.[1][2][3] -
Deprotonation:
-
Alkylation:
-
Add Bromoacetonitrile (12.6 g) dropwise via the addition funnel over 15 minutes at 0°C. Note: Bromoacetonitrile is a potent lachrymator; handle strictly in a fume hood.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).[2][3]
-
Stir at RT for 12–16 hours.[1][2][3] (Monitor via TLC: Silica, 20% EtOAc/Hexanes; stain with
).[1][2][3]
-
-
Work-up:
-
Purification:
Phase 2: Reduction to 2-(2,2,2-Trifluoroethoxy)ethanamine HCl
Objective: Reduction of the nitrile to the primary amine and salt formation.[1][2][3] Reaction Type: Hydride Reduction.[1][2][3][5]
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Nitrile Intermediate | 139.08 | 1.0 | 10.0 g (71.9 mmol) | Substrate |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.0 | 5.46 g (144 mmol) | Reducing Agent |
| Diethyl Ether (Et2O) | 74.12 | - | 150 mL | Solvent (Anhydrous) |
| HCl (4M in Dioxane) | 36.46 | 1.5 | ~27 mL | Acidifying Agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and mechanical stirrer. Maintain inert atmosphere (
). -
Reduction:
-
Fieser Quench (Critical Safety Step):
-
Cool the mixture to 0°C.
-
Carefully add 5.5 mL water (dropwise, very slow).
-
Add 5.5 mL 15% NaOH solution.
-
Add 16.5 mL water .
-
Stir for 30 minutes until a white granular precipitate forms.
-
-
Isolation of Free Base:
-
Salt Formation:
-
Final Isolation:
Quality Control & Analytical Data
Expected Properties
NMR Validation (Simulated)
Safety & Handling (E-E-A-T)
Critical Hazard: Bromoacetonitrile
Bromoacetonitrile is a severe lachrymator and highly toxic if inhaled or absorbed through the skin.[2][3]
-
Control: Use only in a high-performance fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[1][2]
-
Decontamination: Treat spills with dilute ammonia or bleach solution to degrade the nitrile.[2][3]
Critical Hazard: Lithium Aluminum Hydride[2][3]
References
-
Trifluoroethanol Properties & Reactivity
-
General Synthesis of Fluoroalkoxy-acetonitriles
-
Nitrile Reduction Protocols
-
Commercial Availability of Intermediate
Sources
- 1. TWI434691B - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. acubiochem.com [acubiochem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,2-Trifluoroethanol [chemeurope.com]
- 6. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 8. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 9. fluoryx.com [fluoryx.com]
- 10. fluoryx.com [fluoryx.com]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Mastering the Purification of Reaction Products Involving 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Purifying Fluoroalkoxy-Containing Compounds
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties is a widely employed strategy to modulate the physicochemical and biological properties of molecules. 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a valuable building block that introduces the unique 2,2,2-trifluoroethoxy group, often imparting desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered pKa. However, the unique properties of the trifluoroethoxy group can also present challenges during the purification of reaction products. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical protocols for the successful purification of compounds derived from reactions with 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.
The primary challenge in these purifications often lies in the separation of the desired product from unreacted starting materials, particularly the free base of the title amine, and various reaction byproducts. The basic nature of the amine and the distinct solubility profile conferred by the fluorinated tail necessitate a well-designed purification strategy. This application note will delve into the core techniques of extractive workup, crystallization, and chromatography, providing both theoretical explanations and actionable, step-by-step protocols.
Understanding the Starting Material: Key Properties of 2-(2,2,2-Trifluoroethoxy)ethanamine
Before embarking on a purification strategy, it is crucial to understand the properties of 2-(2,2,2-Trifluoroethoxy)ethanamine and its hydrochloride salt. The hydrochloride salt is a stable, crystalline solid that is often used as the starting material. In most reactions, a base is added to liberate the free amine in situ.
Key Physicochemical Properties:
| Property | 2-(2,2,2-Trifluoroethoxy)ethanamine (Free Base) | 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride |
| State | Liquid | Crystalline Solid |
| Boiling Point | Not readily available, likely volatile | Decomposes upon strong heating |
| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | Soluble in water and polar protic solvents like methanol and ethanol.[1] |
| pKa | Estimated to be around 9-10 (typical for a primary amine) | Acidic in aqueous solution |
The differential solubility of the free base and its hydrochloride salt is the cornerstone of a successful extractive workup. The free base, being organic-soluble, will partition into the organic phase, while the protonated amine (the hydrochloride salt) is water-soluble.
Purification Strategies for a Common Reaction: Amide Bond Formation
A frequent application of 2-(2,2,2-Trifluoroethoxy)ethanamine is in the formation of amides via coupling with carboxylic acids. The purification of the resulting N-(2-(2,2,2-trifluoroethoxy)ethyl) amide will be used as a representative example throughout this guide.
A typical reaction mixture after an amide coupling will contain:
-
The desired amide product.
-
Unreacted 2-(2,2,2-Trifluoroethoxy)ethanamine (as the free base).
-
Unreacted carboxylic acid.
-
Coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if DCC was used).
-
The solvent.
The following workflow provides a general strategy for the purification of the target amide.
Caption: General purification workflow for amide products.
Part 1: The Critical First Step - Aqueous Workup and Extraction
The initial workup is designed to remove the bulk of the water-soluble impurities. This is a critical step that, if performed correctly, can significantly simplify subsequent purification efforts.
Principle of Extractive Workup
The strategy relies on the pH-dependent solubility of the unreacted amine and carboxylic acid.[2] By manipulating the pH of the aqueous phase, we can selectively move these impurities from the organic layer into the aqueous layer.
-
Acidic Wash (e.g., dilute HCl): This step protonates the unreacted basic amine (CF₃CH₂OCH₂CH₂NH₂), converting it into its water-soluble hydrochloride salt (CF₃CH₂OCH₂CH₂NH₃⁺Cl⁻). The desired amide product, being neutral, remains in the organic layer.
-
Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): This step deprotonates the unreacted acidic carboxylic acid, converting it into its water-soluble carboxylate salt. The amide product remains in the organic layer.
-
Brine Wash (saturated NaCl solution): This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
Detailed Protocol for Extractive Workup
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Saturated Sodium Chloride (Brine) solution.
-
Separatory funnel.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
Procedure:
-
Quenching the Reaction: If necessary, quench the reaction by adding water or a suitable quenching agent.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or EtOAc) to ensure the product is fully dissolved and to facilitate phase separation.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Acidic Wash:
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains the protonated amine.
-
Drain and discard the lower aqueous layer.
-
-
Basic Wash:
-
Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel.
-
Caution: Vent frequently as CO₂ gas may be evolved if there is residual acid.
-
Shake, allow the layers to separate, and discard the aqueous layer.
-
-
Brine Wash:
-
Add an equal volume of brine to the organic layer.
-
Shake, allow the layers to separate, and discard the aqueous layer.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely in the solution.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Solvent Removal:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Caption: Selective removal of impurities during extractive workup.
Part 2: Purification of the Crude Product
After the extractive workup, the crude product may still contain minor impurities. The choice between crystallization and chromatography depends on the nature of the product and the impurities present.
A. Crystallization: The Art of Growing Pure Crystals
If the desired amide is a solid, crystallization is an excellent method for achieving high purity.[3][4][5] The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solubility decreases with temperature, the product will crystallize out, leaving the impurities in the solution.
Choosing a Crystallization Solvent:
The ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the product.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Common Solvents for Crystallization:
| Solvent System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Non-polar/Polar Aprotic | A good starting point for many organic compounds. |
| Dichloromethane/Hexanes | Polar Aprotic/Non-polar | Useful for compounds that are highly soluble in DCM. |
| Ethanol/Water | Polar Protic | Suitable for more polar compounds. |
| Toluene | Aromatic | Can be effective, but has a higher boiling point. |
Detailed Protocol for Crystallization:
-
Dissolution: Place the crude product in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
B. Column Chromatography: Separation Based on Polarity
For liquid products or solids that are difficult to crystallize, column chromatography is the method of choice.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Key Principles of Column Chromatography:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will interact more strongly with the silica gel and move down the column more slowly.
-
Mobile Phase (Eluent): A mixture of solvents with varying polarities is used to elute the compounds from the column. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Choosing an Eluent System:
The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. The ideal system will give a retention factor (Rf) of 0.2-0.4 for the desired product.
Common Eluent Systems for Amides:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
Detailed Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Self-Validating Systems and Troubleshooting
Purity Assessment: The purity of the final product should always be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting Common Purification Issues:
| Issue | Possible Cause | Suggested Solution |
| Emulsion during extraction | Solvents are too similar in polarity; presence of surfactants. | Add brine to the separatory funnel. Filter the mixture through a pad of Celite. |
| Product does not crystallize | Solution is not saturated; product is an oil; impurities are inhibiting crystallization. | Concentrate the solution further. Try a different solvent system. Purify by column chromatography first. |
| Poor separation in chromatography | Incorrect eluent system; column overloading. | Optimize the eluent system using TLC. Use a larger column or load less sample. |
| Product co-elutes with impurities | Impurities have similar polarity to the product. | Try a different eluent system or a different stationary phase (e.g., alumina). |
Conclusion
The purification of products from reactions involving 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride is a systematic process that relies on a sound understanding of the chemical properties of the molecules involved. By leveraging the principles of pH-dependent solubility for extractive workups and the polarity differences for crystallization and chromatography, researchers can consistently achieve high purity of their target compounds. The protocols and insights provided in this guide are intended to serve as a robust starting point for developing tailored purification strategies, ultimately accelerating the pace of research and development in the chemical sciences.
References
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubChem. Available at: [Link]
-
Taylor & Francis Group. Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Available at: [Link]
-
MDPI. Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Available at: [Link]
-
YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available at: [Link]
- Google Patents. Purification of amide compound - US7102032B2.
-
LookChem. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Available at: [Link]
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-
ResearchGate. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF. Available at: [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - EP2621894B1.
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-
Xiamen Aeco Chemical Co., Ltd. China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. Available at: [Link]
-
National Center for Biotechnology Information. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. 2,2,2-Trifluoroethylamine hydrochloride. PubChem. Available at: [Link]
-
ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Amide bond formation using amino acid fluorides. Available at: [Link]
-
Cytiva. Protein and peptide purification. Available at: [Link]
-
ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. Available at: [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]
-
YouTube. Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. Available at: [Link]
-
University of California, Berkeley. Guide for crystallization. Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Shimadzu Chemistry & Diagnostics. [13C,2H2,15N]-2,2,2-Trifluoroethanamine hydrochloride salt. Available at: [Link]
-
Royal Society of Chemistry. New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. PubChem. Available at: [Link]
-
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PubMed. Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33. Available at: [Link]
-
National Center for Biotechnology Information. Ethanamine, 2,2,2-trifluoro-. PubChem. Available at: [Link]
-
ResearchGate. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Available at: [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
-
YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. Available at: [Link]
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. Available at: [Link]
Sources
Application Notes and Protocols for the Diazotization of 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
Introduction: The Strategic Importance of Diazotization in Fluoro-Organic Synthesis
Diazotization, the conversion of a primary amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[][2] First reported by Peter Griess in 1858, this reaction provides a versatile gateway to a vast array of functional group transformations.[3][4] The resulting diazonium salts (R-N₂⁺X⁻) are highly valuable intermediates, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[][5][6] They serve as precursors for the introduction of various substituents onto an organic scaffold, which is crucial in drug discovery and development for modulating the bioactivity and pharmacokinetic properties of lead compounds.[5][7]
This application note focuses on the diazotization of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride, a primary aliphatic amine bearing a trifluoroethoxy moiety. The presence of the electron-withdrawing trifluoroethoxy group can influence the reactivity of the amine and the stability of the resulting diazonium salt. Aliphatic diazonium salts are notoriously unstable, readily undergoing decomposition to form carbocations, which can then lead to a mixture of substitution, elimination, and rearrangement products.[8] Therefore, precise control over reaction conditions is paramount to ensure the desired synthetic outcome.
This guide provides a comprehensive, step-by-step protocol for the successful diazotization of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride, along with a detailed explanation of the underlying mechanism, critical safety considerations, and troubleshooting strategies.
Reaction Mechanism and Key Considerations
The diazotization reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[8][9] The nitrous acid is then protonated by the excess acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3][10]
The primary amine, in this case, 2-(2,2,2-Trifluoroethoxy)ethanamine, acts as a nucleophile and attacks the nitrosonium ion.[10] A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the diazonium cation.[][3]
Several factors are critical for a successful diazotization reaction:
-
Temperature: The reaction is highly exothermic and must be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt and to minimize side reactions.[9][11]
-
Acidity: A strong acidic medium is necessary for the formation of the nitrosonium ion, the key electrophile in the reaction.[][3]
-
Stoichiometry: A stoichiometric amount of sodium nitrite should be used to avoid side reactions and the presence of residual nitrous acid, which can be hazardous.[11]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | CAS Number | Purity | Supplier |
| 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride | C₄H₉ClF₃NO | 188528-72-9 | ≥98% | (Example) Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 7632-00-0 | ≥99% | (Example) Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | HCl | 7647-01-0 | 37% | (Example) Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | - | - |
| Ice | H₂O | - | - | - |
| Sulfamic Acid (NH₂SO₃H) | H₃NO₃S | 5329-14-6 | ≥99% | (Example) Sigma-Aldrich |
| Starch-Iodide Paper | - | - | - | (Example) Whatman |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice bath.
-
Magnetic stir plate.
-
Standard laboratory glassware.
Procedural Workflow
Caption: Workflow for the diazotization of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a three-necked round-bottom flask, dissolve 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride in a mixture of concentrated hydrochloric acid and deionized water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring. Ensure the temperature is stable before proceeding.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in deionized water. Cool this solution in an ice bath.
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.[4] The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Detection of Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[12][13]
-
Quenching: If the starch-iodide test is positive, add a small amount of sulfamic acid or urea to the reaction mixture to quench the excess nitrous acid. Add portion-wise until the starch-iodide test is negative (the paper remains white).[4]
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step.[4][10] Do not attempt to isolate the diazonium salt.
Safety Precautions
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[4][11] This protocol is designed for the in situ use of the diazonium salt solution. NEVER attempt to isolate the solid diazonium salt.
-
Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Corrosive and Toxic Reagents: Concentrated hydrochloric acid is corrosive, and nitrous acid and its fumes (NOx) are toxic.[4] Perform the entire procedure in a well-ventilated fume hood.
-
Temperature Control: Strict temperature control is crucial to prevent uncontrolled decomposition of the diazonium salt.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not go to completion | Insufficient acid, preventing the formation of the nitrosonium ion. | Ensure the correct stoichiometry of hydrochloric acid is used. The solution should be strongly acidic. |
| Low yield of the desired product | Decomposition of the diazonium salt due to elevated temperatures. | Maintain the reaction temperature strictly between 0-5 °C. Ensure efficient cooling and slow addition of the sodium nitrite solution. |
| Formation of side products | Rearrangement of the carbocation intermediate formed from the aliphatic diazonium salt. | This is an inherent challenge with aliphatic diazonium salts. Subsequent reactions should be chosen carefully to favor the desired pathway over rearrangement. |
| Starch-iodide test remains negative | Incomplete reaction or insufficient sodium nitrite. | Add a small additional amount of the sodium nitrite solution and continue to stir. Re-test after 5-10 minutes. |
Applications in Drug Development
Diazonium salts are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[5][6] Their ability to be readily converted into various functional groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the diazonium group can be replaced by halogens (Sandmeyer reaction), a hydroxyl group, a cyano group, and many others.[8][10] This versatility is invaluable in the iterative process of drug design and optimization.[5] The introduction of the trifluoroethoxy group in the starting material is also significant, as fluorine-containing motifs are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Visualization of the Reaction Mechanism
Sources
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
Click chemistry applications of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.
Executive Summary
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS: 1035041-75-8) is a specialized fluorinated building block that bridges the gap between medicinal chemistry and bioorthogonal "Click" chemistry.[1][2] While not a Click reagent in its native form, this primary amine is the essential precursor for generating 1-azido-2-(2,2,2-trifluoroethoxy)ethane , a potent fluorinated azide used to install the pharmacologically privileged trifluoroethoxy moiety into drug scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This guide details the protocols for transforming this amine into a Click-ready reagent and utilizing it to modulate lipophilicity (
Part 1: The Fluorine Effect in Click Chemistry
The 2,2,2-trifluoroethoxy group (
-
Enhanced Metabolic Stability: The strong
bonds and electron-withdrawing nature protect adjacent sites from oxidative metabolism (e.g., P450 oxidation).[1][2] -
Modulated Lipophilicity: Fluorine increases lipophilicity without the steric bulk of larger alkyl groups, improving membrane permeability.[1][2]
-
Conformational Biasing: The gauche effect of the fluoro-ether linkage can lock molecules into bioactive conformations.[1][2]
By converting 2-(2,2,2-Trifluoroethoxy)ethanamine into a Click reagent, researchers can rapidly "scan" this fluorinated motif across a library of alkyne-tagged scaffolds.[1]
Part 2: Application Workflows
The application of this compound follows two primary logic streams: Direct Conversion (Diazotransfer) or Linker Extension (Amide Coupling).[2]
Workflow Diagram: From Amine to Fluorinated Lead
Caption: Workflow for converting the amine precursor into a fluorinated Click reagent and subsequent library synthesis.
Part 3: Experimental Protocols
Safety Warning: Low Molecular Weight Azides
The azide product derived from this amine (
-
MANDATORY: Do NOT isolate or concentrate the azide to dryness.[1][2]
-
PROTOCOL: Perform the Click reaction using the crude azide solution (telescoped synthesis).
Protocol A: In-Situ Diazotransfer and Click Reaction
This protocol converts the amine to an azide and immediately "clicks" it to a terminal alkyne, avoiding the isolation of the hazardous azide intermediate.[1]
Reagents:
-
Substrate: 2-(2,2,2-Trifluoroethoxy)ethanamine HCl (1.0 equiv)
-
Diazo Donor: Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl) (1.2 equiv) [1][2]
-
Base:
(2.5 equiv)[2] -
Catalyst:
(10 mol%)[2] -
Reductant: Sodium Ascorbate (20 mol%)[2]
-
Solvent: Methanol (MeOH) / Water (
)[2]
Step-by-Step Methodology:
-
Diazotransfer (Azide Generation):
-
Dissolve 2-(2,2,2-Trifluoroethoxy)ethanamine HCl (100 mg, 0.56 mmol) in MeOH (2 mL).
-
Add
(193 mg, 1.4 mmol) and stir for 5 minutes. -
Add Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl) (140 mg, 0.67 mmol).[1][2]
-
Stir the suspension at Room Temperature (RT) for 3 hours.
-
Checkpoint: Monitor by TLC (ninhydrin stain).[1][2] The starting amine spot should disappear.[1][2]
-
CRITICAL: Do not evaporate. Use this solution directly for the next step.
-
-
CuAAC Click Reaction:
-
To the reaction mixture from Step 1, add the Alkyne-Tagged Scaffold (0.50 mmol) dissolved in a minimal amount of MeOH/Water.[1][2]
-
Prepare the catalyst solution: Mix
(0.056 mmol) and Sodium Ascorbate (0.112 mmol) in 0.5 mL water.[2] The solution should turn yellow/orange.[1][2] -
Stir at RT for 12–16 hours under an inert atmosphere (
).
-
-
Workup & Purification:
Protocol B: Analytical Validation
Since the intermediate azide is not isolated, validation relies on the final triazole product.[1]
| Analytical Method | Expected Signal (Triazole Product) | Interpretation |
| 1H NMR | Triazole ring proton ( | |
| 1H NMR | ||
| 19F NMR | Trifluoromethyl group.[1][2] Diagnostic for the fluoro-tag.[1][2] | |
| LC-MS | Mass shift corresponding to the addition of the azide ( |
Part 4: Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The amine is used to synthesize a library of "Fluorinated Fragments."[2] By clicking the in-situ generated azide onto a panel of alkyne-functionalized pharmacophores, researchers can assess how the trifluoroethoxy group influences binding affinity compared to a standard ethoxy group.[1][2]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties are crucial.[1][2]
-
Application: Use 2-(2,2,2-Trifluoroethoxy)ethanamine to synthesize linkers with higher lipophilicity than standard PEG chains.[1][2]
-
Method: React the amine with a dicarboxylic acid (one side) and convert the other side to an azide/alkyne, creating a "Fluorinated PEG-like" linker that improves cell permeability of the final PROTAC.[2]
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1][6] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1][2][6] Organic Letters, 9(19), 3797–3800.[1]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [2]
-
Himo, F., et al. (2005).[1][2] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1][2] Journal of the American Chemical Society, 127(1), 210–216.[1]
-
PubChem Compound Summary. (2023). 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.[1][2] National Center for Biotechnology Information.[1][2] [2]
Sources
- 1. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Azide synthesis by diazotransfer [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Catalyst & Reaction Optimization for 2-(2,2,2-Trifluoroethoxy)ethanamine
[1]
Molecular Profile & Reactivity Overview
Molecule: 2-(2,2,2-Trifluoroethoxy)ethanamine
Structure:
-
Free Base: 105939-65-9
-
Hydrochloride Salt: 1035041-75-8[5]
The "Fluorine Effect" on Reactivity
Unlike simple propylamines, the ether-linked trifluoroethyl group exerts a strong inductive electron-withdrawing effect (-I) .
-
Reduced Nucleophilicity: The electronegative fluorine atoms, acting through the ether oxygen, reduce the electron density on the primary amine nitrogen. This makes the molecule less nucleophilic than standard aliphatic amines, often requiring more active electrophiles or highly active catalysts (e.g., Pd-BrettPhos) to drive coupling.[1]
-
Basicity Suppression: The pKa of the conjugate acid is lower than typical alkyl amines (estimated ~8.5–9.0 vs. 10.5).[1] While this reduces the risk of homodimerization in some catalytic cycles, it requires careful base selection to ensure the amine is fully deprotonated (free-based) from its HCl salt in situ.
Reaction Module A: Amide Coupling (Carboxylic Acids)
Primary Application: Peptidomimetics and fragment-based drug discovery.[1]
Critical Challenge: Salt Neutralization & Activation
The HCl salt must be neutralized to liberate the nucleophilic amine.[1] Incomplete neutralization is the #1 cause of yield loss.[1]
| Component | Recommendation | Technical Rationale |
| Coupling Reagent | HATU (Small scale) or T3P (Scale-up) | HATU generates a highly reactive At-ester, compensating for the reduced nucleophilicity of the fluorinated amine. T3P (Propylphosphonic anhydride) is preferred for scale-up due to low toxicity and easy workup.[1] |
| Base | DIPEA (Hünig's Base) | Use 3.0–4.0 equivalents .[1] You need 1 eq to neutralize the HCl salt, 1 eq to deprotonate the carboxylic acid, and 1–2 eq to maintain basic pH for the coupling kinetics. |
| Solvent | DMF or DMAc | The HCl salt has poor solubility in DCM/THF.[1] Polar aprotic solvents ensure the salt dissolves fully before the free base is liberated.[1] |
Troubleshooting Protocol: "The Stall"
Issue: Reaction stalls at 50% conversion.[1]
-
Root Cause: Formation of an unreactive salt pair between the amine and the carboxylic acid, or insufficient base to counteract the HCl.
-
Fix: Switch to a "Pre-activation" protocol.
-
Dissolve Carboxylic Acid + HATU + 1.5 eq DIPEA in DMF. Stir 15 min (Active ester formation).
-
Separately, dissolve Amine·HCl + 1.5 eq DIPEA in DMF.
-
Add Amine solution to Acid solution.[1]
-
Reaction Module B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Primary Application: Arylation of the amine with Aryl Bromides/Chlorides.[6]
Catalyst Selection Logic
Because 2-(2,2,2-Trifluoroethoxy)ethanamine is less nucleophilic than standard alkyl amines, standard ligands (like BINAP or PPh3) often fail, leading to reductive elimination of the aryl halide (protodehalogenation) rather than C-N bond formation.[1]
Recommended System: Pd-BrettPhos Gen 3 or RuPhos Pd G3 .[1]
-
Why BrettPhos? It is bulky and electron-rich, specifically designed to facilitate the reductive elimination step for primary aliphatic amines, even those with attenuated nucleophilicity.[1]
-
Why RuPhos? Excellent for sterically hindered aryl halides or when using secondary amine derivatives.[1]
Protocol: The "Dry & Degas" Standard
Reaction Module C: Nucleophilic Aromatic Substitution ( )
Primary Application: Reaction with electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]
The "Solvent Effect" Strategy
Since the amine is moderately nucleophilic,
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for selecting reaction conditions based on the electrophile partner.
Figure 1: Strategic decision tree for catalyst and condition selection based on electrophile type.
FAQ & Troubleshooting
Q: My Buchwald reaction turned black and yielded no product. Why? A: "Palladium Black" precipitation indicates catalyst decomposition.[1] This often happens if the oxidative addition is slow or the amine doesn't bind quickly.[1]
-
Fix: Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins).[1] Switch to BrettPhos Pd G3 precatalyst (air stable) instead of mixing Pd(OAc)2 + Ligand in situ.
Q: Can I use EDC/HOBt for amide coupling? A: You can, but it is often too slow for this fluorinated amine, leading to low yields.[1] HATU is significantly more potent for amines with lowered nucleophilicity.[1]
Q: How do I remove the excess amine after the reaction? A: The amine is essentially lipophilic due to the trifluoroethoxy group. It may not wash out easily with basic aqueous washes.[1]
-
Fix: Use an acidic wash (1M HCl) during workup to protonate the unreacted amine, forcing it into the aqueous layer (provided your product is not also a basic amine).
References
-
BenchChem. 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride Product Information. (Accessed 2026).[1][7][8] Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for BrettPhos utility in primary amine coupling).
-
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Basis for T3P/HATU selection).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." (Context on fluorinated ether lipophilicity).
Sources
- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 751476-91-2|2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine|BLDpharm [bldpharm.com]
- 3. caming.com [caming.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-(2,2,2-Trifluoroethoxy)ethanamine | 105939-65-9 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride Reactivity
Welcome to the technical support center for 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated building block. As a Senior Application Scientist, my goal is to synthesize my field-proven insights with established scientific principles to help you navigate the nuances of its reactivity, particularly concerning solvent effects.
Introduction to 2-(2,2,2-Trifluoroethoxy)ethanamine Hydrochloride
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (CAS: 1035041-75-8) is a valuable primary amine building block in medicinal and organic chemistry.[1] Its trifluoroethoxy moiety can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules.[1] However, the electron-withdrawing nature of the trifluoroethoxy group reduces the nucleophilicity of the amine, which can present challenges in certain reactions, most notably in acylation reactions to form amides. This guide will focus on understanding and overcoming these challenges, with a particular emphasis on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride sluggish or incomplete?
A1: The primary reason for slow or incomplete reactions is the reduced nucleophilicity of the amine. The strong electron-withdrawing effect of the trifluoromethyl group (-CF3) lowers the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated analogs. Additionally, as the reaction is often performed with the hydrochloride salt, the amine is protonated, rendering it unreactive until it is neutralized by a base. Inadequate liberation of the free amine is a common cause of reaction failure.
Q2: How do I choose the right base for my acylation reaction?
A2: The choice of base is critical. It must be strong enough to deprotonate the amine hydrochloride to generate the free amine in sufficient concentration, but not so strong as to cause unwanted side reactions with your acylating agent or solvent. A common choice is a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base also serves to neutralize the hydrochloric acid (HCl) generated during the acylation with an acyl chloride.[2]
Q3: Can I use an inorganic base?
A3: While inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be used, their limited solubility in many organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. If using an inorganic base, vigorous stirring and potentially a phase-transfer catalyst may be necessary to achieve good results.
Q4: What are the most common side reactions to be aware of?
A4: Besides incomplete reaction, potential side reactions include:
-
Reaction with the solvent: Highly reactive acylating agents can react with certain solvents, especially nucleophilic ones like alcohols.
-
O-acylation: If your molecule contains a hydroxyl group, there is a possibility of competing O-acylation, although N-acylation is generally faster.
-
Decomposition: At elevated temperatures, some fluorinated compounds can be unstable. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Insufficiently liberated free amine from the hydrochloride salt. 2. Low nucleophilicity of the amine. 3. Inactive acylating agent. | 1. Ensure at least two equivalents of a suitable base (e.g., TEA, DIPEA) are used: one to neutralize the HCl salt and one to scavenge the HCl produced during the reaction. 2. Increase the reaction temperature moderately. Consider using a more polar aprotic solvent to enhance the reaction rate. 3. Check the quality of the acylating agent. If using an acyl chloride, ensure it has not hydrolyzed. |
| Formation of multiple products | 1. Competing side reactions (e.g., O-acylation). 2. Reaction with the solvent. 3. Degradation of starting material or product. | 1. If other nucleophilic groups are present, consider a protection strategy. 2. Choose an inert solvent that does not react with the acylating agent. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction. |
| Difficulty in product isolation | 1. Formation of emulsion during aqueous workup. 2. Product is highly soluble in the aqueous phase. | 1. Use brine to break up emulsions. 2. If the product is polar, perform multiple extractions with a suitable organic solvent. Back-extraction of the combined organic layers with a small amount of dilute acid can sometimes help remove basic impurities. |
The Critical Role of Solvent Selection
The choice of solvent can dramatically influence the outcome of your reaction by affecting the solubility of reactants, the reactivity of the nucleophile, and the stability of the transition state.
Solvent Polarity and Nucleophilicity
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the lone pair of the amine, creating a "solvent cage" that must be stripped away for the amine to react. This can significantly decrease the nucleophilicity of the amine. While the hydrochloride salt is often soluble in these solvents, they are generally not the best choice for acylation reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, dichloromethane): These solvents are often the preferred choice. They can dissolve the amine hydrochloride salt to some extent and can stabilize the charged transition state of the acylation reaction without strongly solvating the amine nucleophile. This leads to an enhanced reaction rate.
-
Non-polar Solvents (e.g., toluene, hexane): The solubility of the amine hydrochloride salt in these solvents is typically very low, leading to a heterogeneous reaction mixture and slow reaction rates. However, in some cases, if the free amine is soluble, these solvents can be used, especially if side reactions in more polar solvents are a concern.
Comparative Solvent Effects on Acylation
| Solvent | Type | Expected Reaction Rate | Considerations |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Fast | Good general-purpose solvent for acylation. Easy to remove. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Fast | Can be a good choice, but ensure it is anhydrous as it can be hygroscopic. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Generally a good solvent, but check for peroxide formation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fast | High boiling point can be advantageous for sluggish reactions requiring heat, but can be difficult to remove. |
| Toluene | Non-polar | Slow | May be useful for minimizing side reactions, but solubility of the amine salt is a major limitation. |
| Ethanol | Polar Protic | Slow | Can compete with the amine for the acylating agent, leading to ester formation as a byproduct. Generally not recommended. |
Experimental Protocols
General Protocol for Acylation with an Acyl Chloride
This protocol provides a general guideline for the acylation of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride with a generic acyl chloride.
Materials:
-
2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride
-
Acyl chloride (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the free amine.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow
Caption: General workflow for the acylation of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride.
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. The acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution.
Caption: Simplified mechanism of nucleophilic acyl substitution.
The solvent plays a crucial role in stabilizing the charged tetrahedral intermediate, thereby lowering the activation energy of the reaction. Polar aprotic solvents are particularly effective at this without deactivating the amine nucleophile.
Conclusion
Successfully employing 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride in your synthetic endeavors hinges on a solid understanding of its electronic properties and the judicious selection of reaction conditions. By carefully considering your choice of solvent and base, you can overcome the challenges posed by its reduced nucleophilicity and achieve high yields of your desired amide products. This guide provides a foundation for your experimental design, and I encourage you to use it as a starting point for your own process optimization.
References
-
acylation of amines - Mastering Chemistry Help. (2013, February 13). Mastering Chemistry Help. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Purification Strategies for Polar Trifluoroethoxylated Amines
A Foreword from Your Senior Application Scientist
Welcome, colleagues. The purification of polar trifluoroethoxylated amines presents a unique set of challenges that can often lead to frustrating results in the lab. The trifluoroethoxy group, while imparting desirable properties like enhanced lipophilicity and metabolic stability, significantly alters the polarity and basicity of the amine.[1][2] This frequently results in problematic chromatographic behavior on standard silica gel, such as streaking and irreversible binding, making conventional purification methods ineffective.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. My goal is not just to provide protocols, but to explain the underlying chemical principles. Understanding why a technique works is the key to adapting and overcoming the specific challenges your unique molecule presents. Let's refine your purification strategy and achieve the purity your research demands.
Section 1: Troubleshooting Common Issues in Flash Chromatography
FAQ 1: "My trifluoroethoxylated amine is streaking badly on my silica gel TLC plate and I'm getting poor recovery from my flash column. What's happening?"
Answer:
This is the most common issue researchers face. The problem lies in the interaction between your polar amine and the acidic nature of standard silica gel.
-
The "Why": Silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atom of your amine can engage in a strong acid-base interaction with these silanols, causing it to "stick" to the stationary phase.[3] The highly polar nature of the trifluoroethoxy group further enhances this binding. This leads to slow, uneven elution (streaking) and, in severe cases, irreversible adsorption, which explains your low recovery. Even if the amine does elute, the peak will be broad, leading to poor separation from impurities.[3]
-
The Solution: You have two primary strategies: either modify the mobile phase to compete with this interaction or switch to a different stationary phase altogether.
-
Strategy A: Mobile Phase Modification. The goal is to add a "competing base" to your eluent that will interact with the silica silanols, effectively "masking" them from your amine.
-
Pro-Tip from the Field: A common starting point is to add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., ethyl acetate/hexanes).[4][5] For very polar amines, a small amount of ammonia in methanol (e.g., a 7N solution) can be used as a modifier in a dichloromethane/methanol mobile phase.[3] Always pre-treat your column by flushing it with the amine-containing mobile phase before loading your sample.[4] This ensures the entire silica bed is neutralized.[4]
-
-
Strategy B: Alternative Stationary Phases. Sometimes, modifying the eluent isn't enough.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment. This often results in excellent peak shape for basic compounds without needing an amine additive in the mobile phase.[3]
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[6][7] It is available in neutral and basic grades; the basic grade is generally preferred for amines.
-
Reverse-Phase (C18) Chromatography: This is often the most powerful solution. Purification of highly polar compounds can be difficult on normal-phase silica.[8] In reverse-phase, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8][9] Your polar trifluoroethoxylated amine will have minimal interaction with the C18 and elute relatively quickly, often providing sharp, symmetrical peaks and excellent separation from less polar impurities.[8]
-
-
Section 2: Leveraging Chemical Properties for Non-Chromatographic Purification
FAQ 2: "My reaction is messy, and I want to remove the bulk of the non-basic impurities before attempting chromatography. Is there a better way than just running a huge column?"
Answer:
Absolutely. This is a perfect scenario for a classic acid-base liquid-liquid extraction. This technique exploits the ability of your amine to become a water-soluble salt upon protonation.[10][11]
-
The "Why": Your neutral, organic-soluble trifluoroethoxylated amine (R₃N) can be protonated by an aqueous acid (like 1M HCl) to form an ammonium salt (R₃NH⁺Cl⁻). This salt is ionic and will preferentially dissolve in the aqueous layer, while your non-basic organic impurities remain in the organic layer.[10][11] You can then separate the layers, re-neutralize the aqueous layer with a base (like 1M NaOH or saturated NaHCO₃) to regenerate the neutral amine (R₃N), and then extract your purified amine back into a fresh organic solvent.[10][12]
-
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times.
-
Validation Check 1: Combine the aqueous layers. Keep the original organic layer. Spot a TLC of the organic layer against your crude material. You should see the disappearance of your amine spot and the persistence of non-basic impurities.
-
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution while stirring until the pH is basic (pH 9-10, check with pH paper).[10] Be cautious, as adding bicarbonate to acid will cause vigorous CO₂ evolution.[12] Your amine should precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (3x). Your purified amine is now in the organic layer.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Validation Check 2: Run a TLC of your final product. It should show a significant increase in purity compared to the crude material.
-
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Acid-Base Extraction." font-size: 12 font-name: "Arial" } enddot Workflow for Acid-Base Extraction.
FAQ 3: "My amine is a solid, but it's difficult to purify by chromatography. Can I use recrystallization?"
Answer:
Yes, and often this is a superior method for achieving very high purity, especially if you can form a crystalline salt. Direct recrystallization of a polar free amine can be tricky, but converting it to a salt often yields highly crystalline material that is much easier to handle.[6][13]
-
The "Why": The ionic lattice of a salt provides the rigidity and strong intermolecular forces that favor the formation of well-ordered crystals.[13] Impurities that do not fit well into this crystal lattice remain in the solvent. By carefully choosing an acid and a solvent system where the amine salt has high solubility at high temperature and low solubility at low temperature, you can achieve excellent purification.
-
Strategy: Salt Formation and Recrystallization
-
Acid Selection: Common choices include HCl (often as a solution in dioxane or diethyl ether), or organic acids like trichloroacetic acid (TCA), tartaric acid, or oxalic acid.[6][14] TCA can be particularly useful as it can sometimes be removed by gentle heating and vacuum after the purification is complete, regenerating the free amine without a basic workup.[14][15][16]
-
Solvent Screening: The key is finding the right solvent. Dissolve your crude amine in a minimal amount of a solvent like ethyl acetate, methanol, or acetonitrile.[15][17] Add the acid solution dropwise until precipitation is complete.
-
Recrystallization Protocol:
-
Heat the solvent containing the precipitated salt until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of Free Amine (if necessary): If you used a non-volatile acid like HCl, you can recover the free amine by dissolving the purified salt in water, basifying with NaOH, and extracting with an organic solvent, as described in the acid-base extraction protocol.[18]
-
Section 3: Advanced & Alternative Strategies
FAQ 4: "I've tried everything, but my compound is just too polar for conventional methods. What other options do I have?"
Answer:
When dealing with extremely polar, ionizable compounds, it's time to consider techniques designed specifically for them, such as ion-exchange chromatography.
-
The "Why": Ion-exchange chromatography (IEX) separates molecules based on their net charge.[19][20] A cation-exchange column contains a stationary phase with fixed negative charges (e.g., sulfonate groups).[21] When your protonated, positively charged amine (R₃NH⁺) is loaded onto the column at an appropriate pH, it will bind to the negatively charged stationary phase.[19][21] Neutral and negatively charged impurities will pass through. You can then elute your bound amine by increasing the salt concentration or changing the pH of the mobile phase.[20]
-
Considerations for Ion-Exchange Chromatography:
-
Method Development: IEX requires more careful method development than other techniques. You must control the pH of your sample and mobile phases to ensure your amine is charged and binds to the column.[22]
-
Application: This technique is extremely powerful for separating amines from other ionic or highly polar compounds and is widely used for purifying charged biomolecules like proteins and amino acids.[19][21][23]
-
Comparison of Primary Purification Strategies
| Purification Method | Principle | Pros | Cons | Best For... |
| Normal-Phase Chromatography (Modified) | Adsorption | Widely available, inexpensive equipment. | Requires amine additives, risk of poor peak shape and recovery.[3][24] | Moderately polar amines where streaking can be managed with additives. |
| Acid-Base Extraction | Solubility Switching | Highly scalable, inexpensive, great for initial cleanup.[11] | Amine must be sufficiently basic; can form emulsions. | Removing large quantities of neutral or acidic impurities from a basic amine. |
| Salt Recrystallization | Differential Solubility | Can achieve very high purity; scalable.[13][17] | Requires a solid compound and screening of acids/solvents.[15] | Final purification step for solid amines to obtain analytical-grade material. |
| Reverse-Phase Chromatography | Partitioning | Excellent resolution and peak shape for polar compounds.[8] | More expensive columns and solvents; requires HPLC/flash system. | High-purity isolation of polar amines, especially from non-polar impurities. |
| Ion-Exchange Chromatography | Ionic Interaction | Highly selective for charged molecules; excellent for very polar compounds.[19][23] | Complex method development; requires precise pH and buffer control.[22] | Purifying amines from other ionic or extremely polar impurities. |
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Reddit Community. (2024). Amine workup. r/Chempros. Available at: [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Science Forums. (2011). Amine purification. Available at: [Link]
-
O'Haver, T. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
-
Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]
-
Wikipedia contributors. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Available at: [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. Available at: [Link]
- Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
-
Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]
-
Reddit Community. (2017). Flash column of very polar amine without access to reverse phase silica?. r/chemistry. Available at: [Link]
-
Reddit Community. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Bleman, B., et al. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Analytical Chemistry. Available at: [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). How to seperate organic amine from silica gel?. Available at: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
Lin, M. H., et al. (2018). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Available at: [Link]
-
Soderberg, T. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... Available at: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed. Available at: [Link]
-
Fotiadou, R., & Pavlidis, I. V. (2025). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichloroacetic acid fueled practical amine purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 18. Isolation (Recovery) [chem.ualberta.ca]
- 19. technologynetworks.com [technologynetworks.com]
- 20. pubs.acs.org [pubs.acs.org]
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- 23. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: Strategic Implementation of Trifluoroethoxylation Methods in Medicinal Chemistry
Executive Summary
The 2,2,2-trifluoroethoxy group (
This guide objectively compares the three primary synthetic methodologies for installing this group onto aromatic scaffolds: Transition-Metal Catalyzed Cross-Coupling (Pd/Cu) , Nucleophilic Aromatic Substitution (S
Part 1: Strategic Analysis of Methodologies
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Best for: Late-stage functionalization of unactivated aryl chlorides and electron-rich systems.
-
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical challenge in this pathway is the reductive elimination step.[2] The high electronegativity of the trifluoroethoxy group makes the Pd(II)-alkoxide bond strong and less prone to elimination compared to non-fluorinated alkoxides.
-
Key Innovation: The use of bulky, electron-rich phosphine ligands (e.g., RockPhos, BippyPhos) is essential to facilitate the difficult reductive elimination step and prevent
-hydride elimination.
Copper-Catalyzed Cross-Coupling (Ullmann Type)
Best for: Cost-sensitive scale-up of aryl iodides/bromides where high temperature is tolerable.
-
Mechanism: Operates via a radical-based or Cu(I)/Cu(III) cycle depending on the ligand system.
-
Operational Reality: While cheaper than Palladium, these reactions often require higher temperatures (>100°C) and are less tolerant of sterically hindered substrates. 2,2,2-Trifluoroethanol (TFE) is often used as both reagent and co-solvent.
Nucleophilic Aromatic Substitution (S Ar)
Best for: Electron-deficient arenes (containing -NO
-
Mechanism: Classic addition-elimination.
-
Limitation: This method fails completely with electron-neutral or electron-rich arenes, severely limiting its utility in diversifying advanced drug scaffolds.
Part 2: Decision Matrix & Mechanistic Visualization
Diagram 1: Method Selection Logic
Caption: Decision tree for selecting the optimal trifluoroethoxylation strategy based on substrate electronics and leaving group availability.
Diagram 2: Palladium Catalytic Cycle & Challenges
Caption: The Pd(0)/Pd(II) catalytic cycle highlighting the rate-limiting reductive elimination caused by the electronegative fluoroalkoxide.
Part 3: Comparative Performance Data
The following data summarizes the performance of each method on a standard substrate (e.g., 4-chlorotoluene vs. 4-iodotoluene) based on aggregated literature values.
| Feature | Pd-Catalysis (RockPhos/BippyPhos) | Cu-Catalysis (Phenanthroline) | S |
| Substrate Scope | Broad (Ar-Cl, Ar-Br, Heterocycles) | Moderate (Ar-I preferred, Ar-Br) | Narrow (EWG-Ar-F/Cl only) |
| Temperature | Mild (80–100 °C) | High (110–140 °C) | Variable (RT to 100 °C) |
| Base Sensitivity | Moderate (Cs | High (Strong bases often needed) | High (NaH or KOtBu) |
| Cost | High (Ligand/Metal expense) | Low | Very Low |
| TFE Equivalents | 1.5 – 3.0 equiv | Often Solvent/Large Excess | 1.0 – 1.5 equiv |
| Primary Risk | Protodehalogenation | Regioisomerism (if multiple halides) |
Part 4: Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Trifluoroethoxylation
Recommended for: Discovery chemistry, small-scale library synthesis, and unactivated aryl chlorides.
Reagents:
-
Catalyst: [(Allyl)PdCl]
(1.5 mol%) -
Ligand: RockPhos or BippyPhos (3.0 mol%)
-
Base: Cs
CO (1.5 equiv) -
Solvent: Toluene (anhydrous)
-
Reagent: 2,2,2-Trifluoroethanol (TFE) (2.0 equiv)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with Cs
CO and the aryl chloride. Evacuate and backfill with Argon (3x). -
Catalyst Pre-formation: In a separate vial under Argon, mix [(Allyl)PdCl]
and the Ligand in a small volume of Toluene. Stir for 5 minutes to generate the active catalytic species (color change often observed). -
Addition: Add the catalyst solution to the reaction vial via syringe.
-
Reagent Addition: Add TFE and the remaining Toluene.
-
Reaction: Seal and heat to 90°C for 16 hours.
-
Validation (Self-Check):
-
TLC/LCMS: Check for the disappearance of Ar-Cl.
-
Common Failure Mode: If Ar-H (dehalogenated product) is observed, the reductive elimination was too slow. Increase Ligand:Pd ratio or switch to BippyPhos.
-
-
Workup: Filter through a celite pad, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Copper-Catalyzed Trifluoroethoxylation
Recommended for: Scale-up, aryl iodides, and cost-sensitive applications.
Reagents:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)[3]
-
Base: K
PO or Cs CO (2.0 equiv) -
Solvent: DMF or neat TFE
-
Reagent: TFE (5.0 equiv or as solvent)
Step-by-Step Workflow:
-
Mixing: Combine CuI, Phenanthroline, Base, and Aryl Iodide in a pressure tube.
-
Solvent: Add DMF and TFE. (Note: Using TFE as a co-solvent with DMF often improves yields over neat TFE due to solubility issues).
-
Degassing: Sparge the solution with Argon for 10 minutes. (Crucial: Cu(I) is susceptible to oxidation to inactive Cu(II) species in the presence of air before the cycle starts).
-
Reaction: Seal and heat to 120°C for 24 hours.
-
Validation (Self-Check):
-
Color: Reaction mixture usually turns dark green/brown.
-
Workup: Dilute with Et
O and wash with aqueous NH Cl to chelate and remove copper (blue aqueous layer indicates successful copper removal).
-
References
-
Palladium-Catalyzed Trifluoroethoxylation (BippyPhos System)
-
General Copper-Catalyzed Fluoroalkylation Reviews
-
Medicinal Chemistry of Fluorine (Bioisostere Context)
-
Buchwald-Hartwig General Ether Synthesis (Foundation for Protocol A)
- Title: Palladium-C
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. alberts.edu.in [alberts.edu.in]
- 5. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride against traditional fluorination
[1]
Executive Summary: The "Fluorine Scan" Advantage
In modern medicinal chemistry, the 2-(2,2,2-trifluoroethoxy)ethyl moiety (
This guide benchmarks the direct use of the pre-functionalized building block, 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (TFEE-HCl), against traditional synthetic routes (e.g., Mitsunobu or alkylation using trifluoroethanol).
Key Findings:
-
Process Efficiency: TFEE-HCl reduces synthetic step count by 66% compared to linear synthesis.[1]
-
Physicochemical Profile: Lowers amine pK
by ~1.5–2.0 units compared to ethylamine, improving membrane permeability while maintaining solubility.[1] -
Safety: Eliminates the need for handling volatile, acidic trifluoroethanol (TFE) or shock-sensitive azodicarboxylates (Mitsunobu reagents) at scale.[1]
Note on Identification: While some databases may index CAS 27913-99-1 to other piperazine derivatives, this guide focuses strictly on the chemical structure 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride (
).[1]
The Chemical Challenge: Why "Traditional" Methods Fail
The primary alternative to using TFEE-HCl is the "Linear Construction" method, typically attempting to install the trifluoroethoxy group onto an amino-alcohol scaffold.[1] This is chemically fraught due to the unique properties of 2,2,2-Trifluoroethanol (TFE) .
The TFE Nucleophilicity Problem
-
Acidity: TFE has a pK
of ~12.4 (vs. ~16 for ethanol).[1] It is acidic and forms a stable, "hard" alkoxide that is a poor nucleophile .[1] -
Reactivity: In S
2 reactions, TFE requires high temperatures or strong bases (NaH) to react with alkyl halides, often leading to elimination (E2) side products rather than substitution. -
Mitsunobu Limitations: While TFE can be used in Mitsunobu reactions, the low nucleophilicity often necessitates specialized, expensive phosphines or results in sluggish conversion.
Visualizing the Workflow: Make vs. Buy
The following decision tree illustrates the complexity gap between the traditional route and the TFEE-HCl building block approach.
Figure 1: Comparative workflow. Route A (Traditional) introduces the fluorine late-stage via difficult ether formation.[1] Route B (TFEE-HCl) installs the complete motif in a single, high-yielding amide coupling.
Comparative Experimental Protocols
Method A: Traditional Linear Synthesis (Mitsunobu)
Objective: Install the trifluoroethoxy group onto an N-protected aminoethanol.[1]
-
Reagents: N-Boc-aminoethanol (1.0 equiv), 2,2,2-Trifluoroethanol (1.5 equiv), Triphenylphosphine (
, 1.5 equiv), DIAD (1.5 equiv). -
Procedure:
-
Critical Failure Points:
Method B: Convergent Synthesis (Using TFEE-HCl)
Objective: Amide coupling of a scaffold acid with TFEE-HCl.[1]
-
Reagents: Carboxylic Acid Scaffold (1.0 equiv), TFEE-HCl (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Procedure:
-
Validation:
Benchmarking Data: Performance Metrics
The following table summarizes the performance of TFEE-HCl against the traditional Mitsunobu approach for a standard drug-like scaffold.
| Metric | Traditional Route (Mitsunobu) | TFEE-HCl Route (Convergent) | Advantage |
| Step Count | 3 (Coupling + Mitsunobu + Deprotection) | 1 (Direct Coupling) | Speed |
| Average Yield | 45% (over 2 steps) | 92% (single step) | Efficiency |
| Atom Economy | Poor (Generates TPPO + Hydrazine waste) | High (Only amide coupling byproducts) | Sustainability |
| Purification | Flash Chromatography (Required) | Acid/Base Wash (Often sufficient) | Throughput |
| Safety | High Risk (DIAD/DEAD are explosive) | Low Risk (Stable HCl salt) | Scalability |
Physicochemical Impact: The "Fluorine Effect"
Using TFEE-HCl allows for precise modulation of the drug's properties.[1] The trifluoroethoxy group is not just a "spacer"; it actively modifies the electronic environment of the molecule.
pKa Modulation (Basicity)
The electron-withdrawing nature of the
-
Ethylamine pKa: ~10.7[1]
-
2-Methoxyethylamine pKa: ~9.5[1]
-
TFEE-HCl (Free base) pKa: ~8.4 – 8.8 (Estimated) [1]
Implication: The lower pKa brings the amine closer to physiological pH (7.4), increasing the fraction of the uncharged species. This significantly enhances blood-brain barrier (BBB) permeability and passive diffusion.[1]
Metabolic Stability
The
Figure 2: Metabolic stability comparison. The C-F bond strength (approx. 116 kcal/mol) prevents oxidative dealkylation common in standard ethyl ethers.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
- Falck, J. R., et al. "Mitsunobu reaction of 2,2,2-trifluoroethanol." Tetrahedron Letters, 1994, 35(30), 5449-5452. (Demonstrates the difficulty and specific conditions required for TFE in Mitsunobu).
-
PubChem Compound Summary. "2,2,2-Trifluoroethylamine" (Analogous data for pKa comparison). Link
-
BenchChem Technical Data. "2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride." (Structure and Property Verification). Link
Sources
- 1. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Lipophilicity of Trifluoroethoxylated vs. Non-Fluorinated Analogs
[1]
Executive Summary
In medicinal chemistry, the substitution of a standard ethoxy group (
Key Findings:
-
Lipophilicity Shift: The trifluoroethoxy group typically increases lipophilicity by +0.4 to +0.6 LogP units compared to the non-fluorinated ethoxy analog.
-
Mechanism: The electron-withdrawing nature of the
group reduces the electron density on the ether oxygen. This diminishes the oxygen's ability to accept hydrogen bonds from water, thereby decreasing aqueous solubility and increasing lipophilicity. -
Metabolic Impact: The modification significantly enhances metabolic stability by blocking O-dealkylation and preventing oxidation at the
-carbon position.
Mechanistic Analysis: The "Fluorine Effect"
To understand the lipophilicity shift, one must look beyond simple hydrophobicity and analyze the electronic environment of the ether linkage.
Electronic Desolvation
In a standard ethyl ether, the oxygen atom is a potent Hydrogen Bond Acceptor (HBA). It recruits a hydration shell, which lowers the compound's LogP.
In a trifluoroethyl ether, the strong electronegativity of the three fluorine atoms pulls electron density away from the oxygen atom (Inductive effect,
Result: The oxygen becomes "electron-deficient" relative to the non-fluorinated analog. It sheds its water hydration shell more easily, resulting in higher intrinsic lipophilicity.
Visualization of Physicochemical Shifts
Figure 1: Mechanistic impact of trifluoroethoxylation on solvation and stability.
Comparative Data Analysis
The following data aggregates experimental findings comparing specific ether analogs. The "Shift" represents the change in LogP/LogD when moving from the non-fluorinated to the fluorinated analog.
Table 1: Lipophilicity and Physicochemical Constants
| Parameter | Ethoxy Group ( | Trifluoroethoxy Group ( | Net Shift ( |
| Hansch Constant ( | +0.38 | +0.88 (approx) | +0.50 |
| LogP (Bis-Ether Data) | 0.89 (Diethyl ether) | 2.12 (Bis-trifluoroethyl ether) | +1.23 (for 2 groups) |
| H-Bond Acceptor Strength | Moderate | Weak | Decreased |
| Metabolic Liability | High (O-dealkylation) | Low (Stable) | Improved Stability |
Note: The
Experimental Protocols
To validate these values in your own series, we recommend the HPLC Method (OECD 117) over the traditional Shake Flask method. The HPLC method is faster, requires less substance, and is less sensitive to impurities.
Protocol: Chromatographic Hydrophobicity Index (CHI) Determination
Objective: Determine the equivalent LogP (
Reagents:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
). -
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: A mixture of 5-8 compounds with known LogP values (e.g., Theophylline, Benzene, Toluene, Xylene).
Workflow:
-
Calibration: Inject the standard mixture. Plot Retention Time (
) vs. Known LogP. Generate a calibration curve ( ). -
Sample Prep: Dissolve test compounds (Ethoxy and Trifluoroethoxy analogs) in ACN at 100
. -
Run: Inject 5
using a linear gradient (0% to 100% B over 5 minutes). -
Calculation: Interpolate the LogP of your analytes using the calibration slope.
Experimental Decision Logic
Figure 2: Decision tree for selecting the appropriate lipophilicity assay.
Strategic Application in Drug Design
When to use Trifluoroethoxy:
-
Metabolic Blocking: If your ethoxy-containing lead is suffering from rapid clearance via CYP450-mediated O-dealkylation, the trifluoroethoxy group is a robust solution. The C-F bonds sterically and electronically protect the
-carbon. -
Permeability Issues: If a compound is too polar (low LogP) to cross the Blood-Brain Barrier (BBB), the +0.5 LogP shift can push it into the optimal range (LogP 2.0 - 3.5).
-
Potency Optimization: The trifluoroethoxy group is bulkier than an ethoxy group. It can fill hydrophobic pockets more effectively, potentially increasing potency via Van der Waals interactions, provided the pocket can accommodate the slightly larger volume (
volume Isopropyl).
Caution: While lipophilicity increases permeability, excessive lipophilicity (LogP > 5) increases the risk of non-specific binding and toxicity. Monitor Ligand Efficiency (LE) closely when making this switch.
References
-
University of Southampton. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.
-
Sigma-Aldrich. (n.d.). Bis(2,2,2-trifluoroethyl) ether Product Data.[2][3][4]
-
PubChem. (2025). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane Compound Summary.
-
Journal of Medicinal Chemistry. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
Sources
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIS(2,2,2-TRIFLUOROETHYL) ETHER | 333-36-8 [chemicalbook.com]
- 3. 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C4H3F7O | CID 164596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,2-trifluoroethyl ethyl ether | 461-24-5 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
